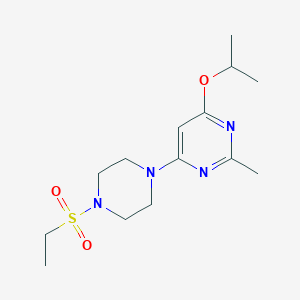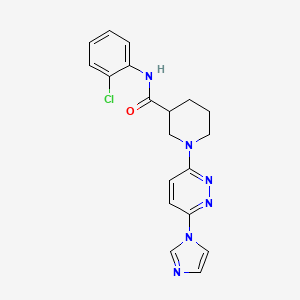
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19ClN6O and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
A study explored the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) for antimycobacterial activity. These compounds showed significant activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains, with some compounds displaying high safety indices. This suggests that derivatives of imidazolyl-pyridazine could potentially serve as frameworks for developing new antimycobacterial agents (Lv et al., 2017).
Heterocyclic Compound Synthesis
Research into heterocyclic compounds, which include structures similar to 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide, has yielded new fused heterobicycles. These synthetic pathways and the resultant compounds are valuable for their potential applications in medicinal chemistry and materials science, indicating a broad area of research where such compounds could be applied (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Molecular Docking and Screening
A study involving the synthesis of pyridine and fused pyridine derivatives, starting from compounds with similar structures to the chemical , showed that these derivatives could be docked against specific proteins. This suggests potential applications in drug discovery, particularly in identifying ligands for protein targets. The newly synthesized compounds exhibited antimicrobial and antioxidant activity, highlighting the utility of such structures in developing therapeutic agents (Flefel et al., 2018).
Cannabinoid Receptor Interaction
Another relevant study investigated the molecular interaction of a compound structurally related to this compound with the CB1 cannabinoid receptor. The research provided insights into the conformational analysis and binding affinities, offering a basis for the development of receptor antagonists or agonists in neurological research and therapy (Shim et al., 2002).
properties
IUPAC Name |
N-(2-chlorophenyl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-15-5-1-2-6-16(15)22-19(27)14-4-3-10-25(12-14)17-7-8-18(24-23-17)26-11-9-21-13-26/h1-2,5-9,11,13-14H,3-4,10,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVACEAJTXYLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)
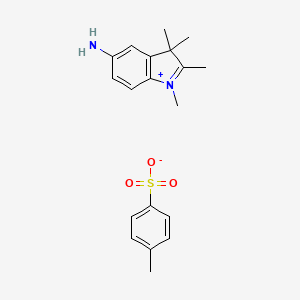
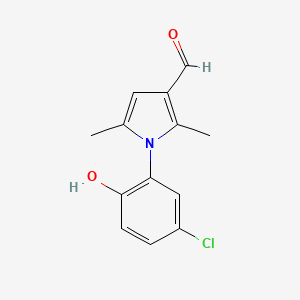
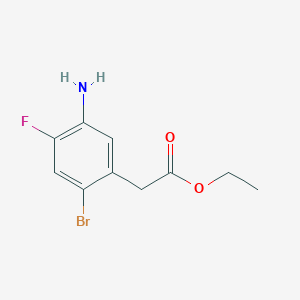
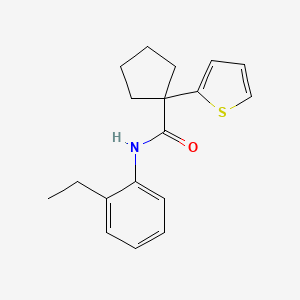

![3-[2-(3-Aminopropoxy)ethoxy]propan-1-ol;hydrochloride](/img/structure/B2577966.png)

![N-[1-(2-Anilino-2-oxoethyl)piperidin-4-yl]-2-chloropropanamide](/img/structure/B2577969.png)
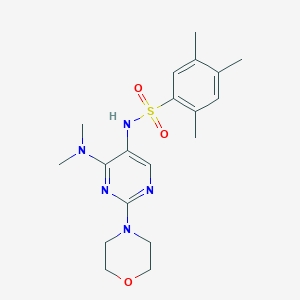
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2577971.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B2577974.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2577977.png)
